![molecular formula C25H28N4O4 B2703789 Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate CAS No. 932291-86-6](/img/structure/B2703789.png)
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate
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Description
This compound is a derivative of triazole-pyrimidine . Triazole-pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
While specific synthesis details for this compound are not available, triazole-pyrimidine hybrids are typically synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Molecular Docking Studies
One study detailed the FT-IR, FT-Raman spectra, and molecular docking analysis of a structurally similar compound, highlighting its potential inhibitory activity against certain inhibitors. The molecular docking results indicated a binding affinity value suggesting inhibitory activity, which points to its potential applications in designing drugs targeting specific biological receptors or enzymes (El-Azab et al., 2016).
Antimicrobial Activity
Research on derivatives of related structures has shown potential antimicrobial properties. For example, compounds synthesized from related structures have been evaluated for their antiplatelet activity, indicating their potential utility in developing novel antiplatelet drug candidates (Chen et al., 2008). Another study synthesized novel quinazolines with potential as antimicrobial agents, underscoring the relevance of such compounds in combating bacterial and fungal infections (Desai et al., 2007).
Receptor Antagonism
Compounds with similar structures have been investigated for their potential as receptor antagonists. For instance, research on spiropiperidines, which share a structural motif with the compound , has explored their use as non-peptide tachykinin NK2 receptor antagonists, showing promise in the treatment of conditions like bronchoconstriction (Smith et al., 1995).
properties
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-3-33-24(32)19-8-10-20(11-9-19)26-21(30)16-29-14-12-25(13-15-29)27-22(23(31)28-25)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOZFWHJUOUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate |
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